![molecular formula C13H20O6 B13426026 Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one](/img/structure/B13426026.png)
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is a complex organic compound with the molecular formula C13H20O6. This compound is known for its role as an intermediate in the synthesis of Chlorogenic Acid-13C3, a labeled analog of an important intermediate in lignin biosynthesis. It is also recognized for its antioxidant properties and its ability to inhibit the tumor-promoting activity of phorbol ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one typically involves the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction conditions often include the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols or hydrocarbons .
Scientific Research Applications
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Chlorogenic Acid-13C3.
Biology: Acts as an antioxidant and inhibitor of tumor-promoting activity, making it useful in studies related to cancer and oxidative stress.
Medicine: Potential protective effects against streptozotocin-nicotinamide generated oxidative stress-induced diabetes and cardiovascular diseases.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also inhibits the tumor-promoting activity of phorbol ester by interfering with specific molecular targets and pathways involved in tumor promotion.
Comparison with Similar Compounds
Similar Compounds
Chlorogenic Acid-13C3: A labeled analog used in lignin biosynthesis.
Phorbol Ester: A compound known for its tumor-promoting activity.
Uniqueness
Tetrahydro-7-hydroxy-tetramethylspiro[1,3-benzodioxole-[1,3]dioxolan]-5’-one is unique due to its dual role as an antioxidant and an inhibitor of tumor-promoting activity. This combination of properties makes it particularly valuable in scientific research related to cancer, oxidative stress, and cardiovascular diseases.
Properties
Molecular Formula |
C13H20O6 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(3'aS,4'R,5R,7'aR)-4'-hydroxy-2,2,2',2'-tetramethylspiro[1,3-dioxolane-5,6'-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole]-4-one |
InChI |
InChI=1S/C13H20O6/c1-11(2)16-8-6-13(5-7(14)9(8)17-11)10(15)18-12(3,4)19-13/h7-9,14H,5-6H2,1-4H3/t7-,8-,9+,13-/m1/s1 |
InChI Key |
XDUHCBIXCVVZDA-RVBSWOSCSA-N |
Isomeric SMILES |
CC1(O[C@@H]2C[C@]3(C[C@H]([C@@H]2O1)O)C(=O)OC(O3)(C)C)C |
Canonical SMILES |
CC1(OC2CC3(CC(C2O1)O)C(=O)OC(O3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



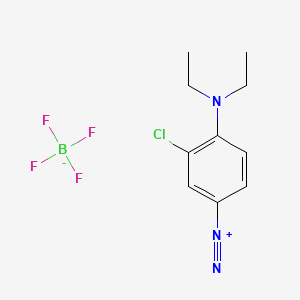
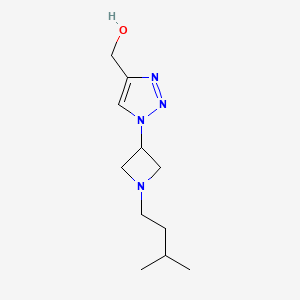

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)

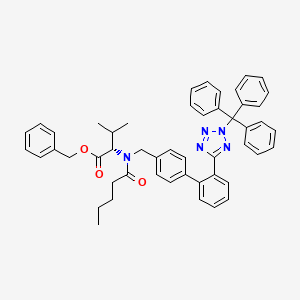
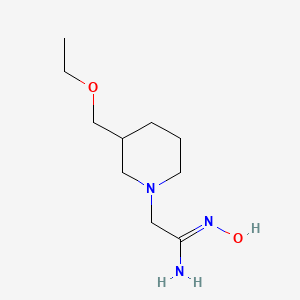

![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
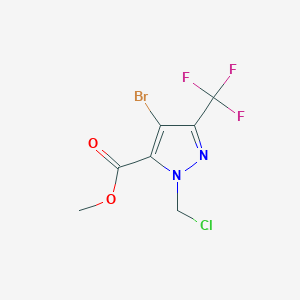
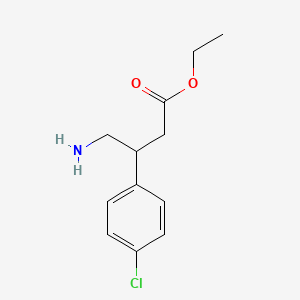
![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)
